molecular formula C7H15Cl2N3 B1433678 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1803603-92-0

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1433678
CAS No.: 1803603-92-0
M. Wt: 212.12 g/mol
InChI Key: USFNZGLAJGNRAM-UHFFFAOYSA-N
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Description

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for coordination chemistry.

Mechanism of Action

While the specific mechanism of action for “1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride” is not available, similar compounds like benzimidazole have shown various types of biological activities .

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid”, suggests that it should only be used for research and development under the supervision of a technically qualified individual .

Future Directions

The future directions for research on such compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . Further studies could also focus on improving the resistance of microorganisms towards antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation. The final product is typically purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Hydrazine derivatives

    Substitution: Substituted pyrazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-amine

Uniqueness

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-5(2)7-6(8)4-9-10(7)3;;/h4-5H,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFNZGLAJGNRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-92-0
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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